4-(Methylsulfinyl)aniline

Descripción general

Descripción

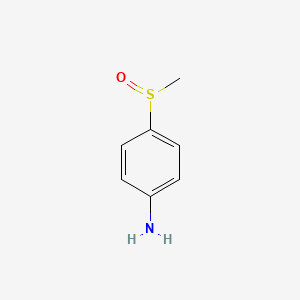

4-(Methylsulfinyl)aniline, also known as 4-(Methylsulfonyl)aniline, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of aniline where a methylsulfonyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of aniline derivatives. The reaction typically involves the use of methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Methylsulfinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted under controlled temperatures.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(Methylsulfinyl)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution makes it a versatile building block in organic synthesis.

Common Chemical Reactions:

- Oxidation: Converts to sulfone derivatives using oxidizing agents like hydrogen peroxide.

- Reduction: Forms the corresponding amine with reducing agents such as lithium aluminum hydride.

- Substitution: Participates in electrophilic aromatic substitution reactions directed by the sulfonyl group.

The compound has garnered attention for its potential anti-inflammatory properties . Research indicates that derivatives of this compound exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammatory processes.

Case Study: Anti-inflammatory Research

A study synthesized various derivatives of this compound and evaluated their anti-inflammatory effects. The results demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen, suggesting that these derivatives may offer enhanced selectivity towards COX-2 while maintaining therapeutic activity against inflammation .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for developing new therapeutic agents. Its derivatives are being explored for their potential as anti-inflammatory drugs and other therapeutic applications.

Pharmaceutical Development:

- The incorporation of this compound into existing NSAIDs has shown promising results in enhancing their anti-inflammatory activity and selectivity towards COX-2 .

- Ongoing studies aim to assess the COX-2:COX-1 inhibitory ratios to further evaluate the therapeutic potential of these compounds .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of dyes , pigments, and specialty chemicals. Its unique chemical properties enable its use in creating various industrial products.

Mecanismo De Acción

The mechanism of action of 4-(Methylsulfinyl)aniline and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its derivatives that act as NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1 is believed to reduce gastrointestinal side effects commonly associated with traditional NSAIDs .

Comparación Con Compuestos Similares

4-Methylsulfonylaniline: A closely related compound with similar chemical properties and applications.

4-Methylsulfanylaniline: Another derivative with a sulfur-containing functional group.

4-Methylsulfinylphenol: A compound with a similar sulfinyl group but attached to a phenol ring.

Uniqueness: 4-(Methylsulfinyl)aniline is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its selective inhibition of COX-2 makes it a valuable compound in medicinal chemistry for developing safer anti-inflammatory drugs .

Actividad Biológica

Overview

4-(Methylsulfinyl)aniline, also known as 4-(methylsulfonyl)aniline, is a sulfonyl aniline derivative that has gained attention for its potential biological activity, particularly as an anti-inflammatory agent. This compound's structure allows it to interact effectively with biological systems, particularly in inflammatory pathways. The primary mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of pro-inflammatory mediators.

The interaction of this compound with COX-2 leads to a decrease in the production of prostaglandins, which are key players in the inflammatory response. The binding occurs at the active site of COX-2, resulting in a stable complex that inhibits its catalytic activity. This inhibition is essential for reducing inflammation and pain associated with various conditions.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Inhibition of COX-2 : Reduces prostaglandin synthesis.

- Cell Signaling Modulation : Influences pathways related to inflammation.

- Gene Expression Alteration : Affects transcription levels of pro-inflammatory genes.

- Cellular Metabolism Impact : Modifies metabolic pathways involved in inflammatory responses.

Anti-Inflammatory Activity

A series of studies have evaluated the anti-inflammatory effects of this compound and its derivatives. One significant study involved synthesizing various derivatives and testing their efficacy in an acute inflammation model in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to diclofenac sodium, a commonly used NSAID.

| Compound | Dose (mg/Kg) | Effect on Paw Edema | Comparison to Diclofenac |

|---|---|---|---|

| Compound 11 | 3 | Significant reduction | Higher effect |

| Compound 12 | 3 | Comparable | Comparable |

| Compound 13 | 3 | Comparable | Comparable |

| Compound 14 | 3 | Significant reduction | Higher effect |

This table summarizes the results from a study where compounds were assessed for their ability to reduce paw edema induced by egg-white injection, demonstrating the potential of these compounds as effective anti-inflammatory agents .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals that it undergoes both phase I and phase II metabolic reactions. These include oxidation and conjugation processes, which are crucial for its bioavailability and efficacy. Studies indicate that the compound remains stable under standard storage conditions, with minimal degradation over time .

Comparative Analysis

When compared to other sulfonyl aniline derivatives, such as 4-(methanesulfonyl)aniline and 4-(ethanesulfonyl)aniline, this compound shows unique reactivity due to its specific substituent pattern. This uniqueness may influence its applications in pharmaceutical development .

Propiedades

IUPAC Name |

4-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULNLNVYOGZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22865-62-9 | |

| Record name | 4-methanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.